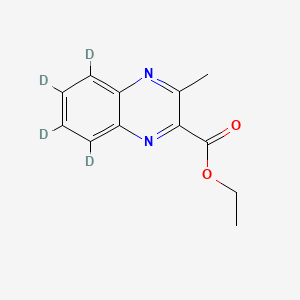
Ethyl 3-methyl-2-quinoxalinecarboxylate-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-methyl-2-quinoxalinecarboxylate-d4 is a deuterated derivative of ethyl 3-methyl-2-quinoxalinecarboxylate. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. The deuterium labeling (d4) makes it especially useful in studies involving mass spectrometry and other analytical techniques.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-2-quinoxalinecarboxylate-d4 typically involves the deuteration of ethyl 3-methyl-2-quinoxalinecarboxylate. The process generally includes the following steps:
Starting Material: Ethyl 3-methyl-2-quinoxalinecarboxylate.
Purification: The final product is purified using techniques like chromatography to ensure the desired level of deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and product purification.
化学反応の分析
Types of Reactions
Ethyl 3-methyl-2-quinoxalinecarboxylate-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.
科学的研究の応用
Ethyl 3-methyl-2-quinoxalinecarboxylate-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of related compounds.
Biology: Employed in studies involving enzyme kinetics and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 3-methyl-2-quinoxalinecarboxylate-d4 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence its metabolic stability and interaction with enzymes, making it a valuable tool in studying biochemical pathways. The exact pathways and targets depend on the specific application and experimental conditions.
類似化合物との比較
Ethyl 3-methyl-2-quinoxalinecarboxylate-d4 can be compared with other similar compounds such as:
Ethyl 3-methyl-2-quinoxalinecarboxylate: The non-deuterated version, which is less useful in mass spectrometry due to the lack of deuterium labeling.
3-methylquinoxaline-2-carboxylic acid: A related compound with different functional groups, affecting its chemical reactivity and applications.
Quinoxaline derivatives: A broad class of compounds with varying substituents that influence their chemical and biological properties.
This compound stands out due to its deuterium labeling, which enhances its utility in analytical and research applications.
特性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
220.26 g/mol |
IUPAC名 |
ethyl 5,6,7,8-tetradeuterio-3-methylquinoxaline-2-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-3-16-12(15)11-8(2)13-9-6-4-5-7-10(9)14-11/h4-7H,3H2,1-2H3/i4D,5D,6D,7D |
InChIキー |
IRZHLIWGVQPMHU-UGWFXTGHSA-N |
異性体SMILES |
[2H]C1=C(C(=C2C(=C1[2H])N=C(C(=N2)C(=O)OCC)C)[2H])[2H] |
正規SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


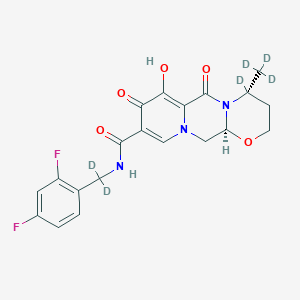
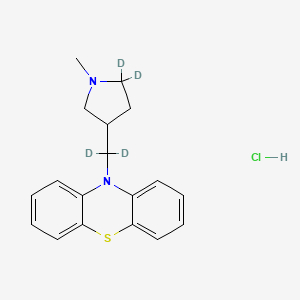
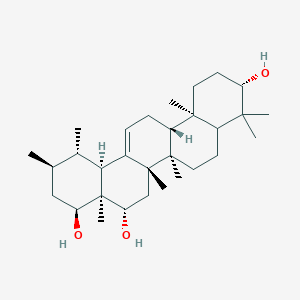
![5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15144420.png)

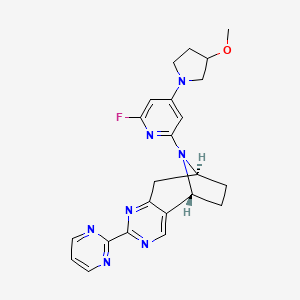
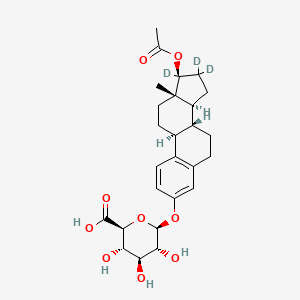
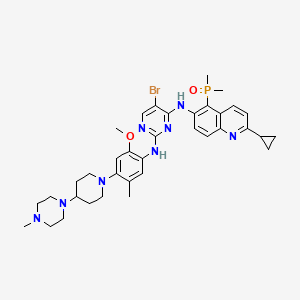

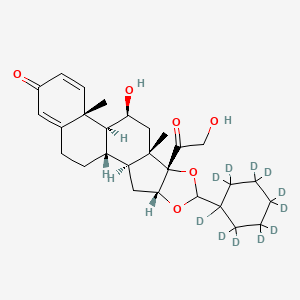

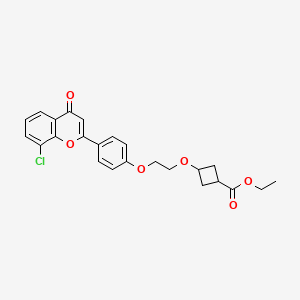
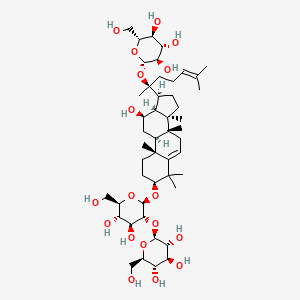
![[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate](/img/structure/B15144495.png)
